molecular formula C9H4BrN3O B14876511 6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile

6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B14876511
M. Wt: 250.05 g/mol
InChI Key: MJXVWWWQCBVNTB-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that contains both furan and pyrimidine rings. The presence of a bromine atom on the furan ring and a cyano group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromofuran-2-carbaldehyde with a suitable pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced to the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromofuran-2-yl)pyrimidine
  • 6-(5-Bromofuran-2-yl)pyrimidin-4-amine
  • Pyrido[2,3-d:6,5-d’]dipyrimidinone derivatives

Uniqueness

6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H4BrN3O

Molecular Weight

250.05 g/mol

IUPAC Name

6-(5-bromofuran-2-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C9H4BrN3O/c10-9-2-1-8(14-9)7-3-6(4-11)12-5-13-7/h1-3,5H

InChI Key

MJXVWWWQCBVNTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC=NC(=C2)C#N

Origin of Product

United States

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